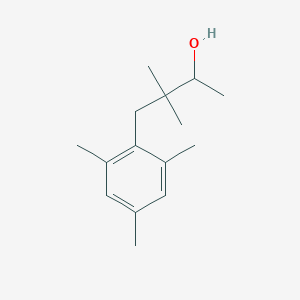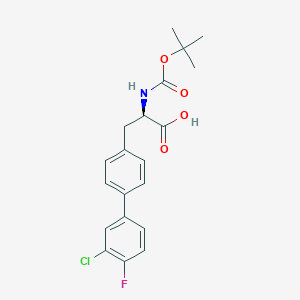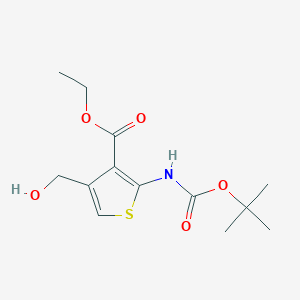
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11FN2O . It has a molecular weight of 170.18 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, often involves the use of techniques like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring, creating fluoropyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 6-position, an amino group at the 2-position, and a propan-1-ol group attached to the amino group .Chemical Reactions Analysis
Fluoropyridines, like “this compound”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 170.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has demonstrated the synthesis and investigation of compounds related to "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" for their antibacterial properties. For instance, derivatives have been synthesized to combat bacterial infections, highlighting the compound's potential as a core structure for developing new antibacterial drugs. These compounds were evaluated for both in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains, which positions them as worthy of further biological study (Egawa et al., 1984).
Enzyme Inhibition
The compound has served as a precursor in the synthesis of enzyme inhibitors. Specifically, derivatives of "this compound" have been found to inhibit ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is implicated in cell proliferation and cancer. This inhibition suggests a potential for the development of anticancer and antiproliferative agents (Staněk et al., 1992).
Radiopharmaceuticals
Moreover, the compound's derivatives have been explored for their applications in radiopharmaceuticals, specifically in the development of new [18F]fluoropyridine-based maleimide reagents for the prosthetic labeling of peptides and proteins. This application is crucial for positron emission tomography (PET), allowing for the non-invasive tracking of biomolecules in living organisms, which can significantly enhance the study of diseases and the development of novel therapies (de Bruin et al., 2005).
Fluorescent Probes
The flexibility of "this compound" derivatives extends to the development of fluorescent probes for biological research. These probes are designed to study protein interactions and dynamics within cells, contributing to our understanding of biological processes at the molecular level. The incorporation of such compounds into peptides and proteins allows researchers to visualize and track biological molecules in real time, offering insights into cellular mechanisms and disease pathology (Cheng et al., 2020).
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological fields .
Result of Action
The spatial configuration of the carbon atoms connected to certain groups in similar compounds has been found to play an important role in their fungicidal activity .
Action Environment
The storage conditions for similar compounds suggest that they should be kept sealed in a dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
3-[(6-fluoropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVNUFCEHCFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724496 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000981-38-3 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

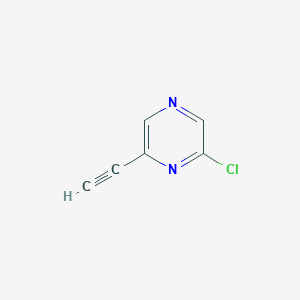
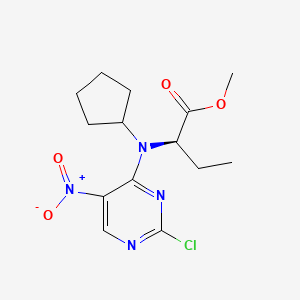

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
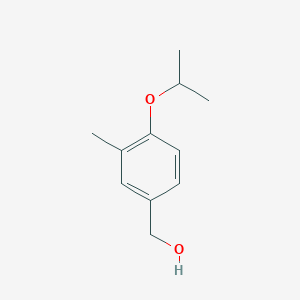
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)
![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)
